3-Bromo-2-formylbenzonitrile
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Overview
Description
3-Bromo-2-formylbenzonitrile: is an organic compound with the molecular formula C8H4BrNO It is a derivative of benzonitrile, featuring a bromine atom at the third position and a formyl group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-formylbenzonitrile can be achieved through several methods. One common approach involves the bromination of 2-formylbenzonitrile. The reaction typically employs bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2-formylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The formyl group can be reduced to a hydroxyl group or further to a methyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), catalysts (palladium, copper), solvents (dimethylformamide, tetrahydrofuran).
Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Major Products:
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Alcohols or alkanes depending on the extent of reduction.
Oxidation: Carboxylic acids.
Scientific Research Applications
Chemistry: 3-Bromo-2-formylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable for various chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-2-formylbenzonitrile depends on its specific application and the target molecules it interacts with. In general, the bromine atom and formyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved will vary based on the specific context of its use, such as in drug development or material synthesis.
Comparison with Similar Compounds
2-Bromo-3-formylbenzonitrile: Similar structure but with different substitution pattern.
3-Bromo-4-formylbenzonitrile: Another isomer with the formyl group at the fourth position.
2-Chloro-3-formylbenzonitrile: Chlorine atom instead of bromine.
3-Bromo-2-methylbenzonitrile: Methyl group instead of formyl group.
Uniqueness: 3-Bromo-2-formylbenzonitrile is unique due to the specific positioning of the bromine and formyl groups on the benzene ring. This arrangement imparts distinct reactivity and properties, making it valuable for targeted chemical synthesis and applications in various fields.
Properties
IUPAC Name |
3-bromo-2-formylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3,5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEZLXFDCFQIRRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)C=O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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